1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features both sulfonyl and pyrazole functional groups
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization under conventional heating.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the piperazine ring, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common reagents include oxidizing agents like KMnO4, reducing agents like LiAlH4, and bases or acids for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The pyrazole ring can interact with various receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar compounds include other sulfonyl and pyrazole derivatives, such as:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Compared to these compounds, 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to its dual sulfonyl groups and the presence of both piperazine and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23ClN4O4S2 |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C17H23ClN4O4S2/c1-4-22-14(3)17(13(2)19-22)28(25,26)21-11-9-20(10-12-21)27(23,24)16-7-5-15(18)6-8-16/h5-8H,4,9-12H2,1-3H3 |
InChI Key |
CWSQCZDFQIGXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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